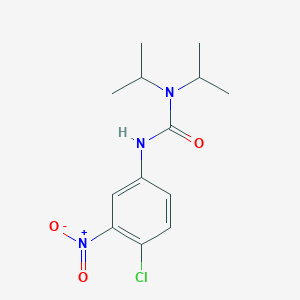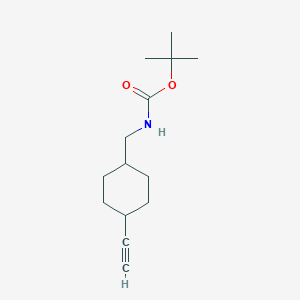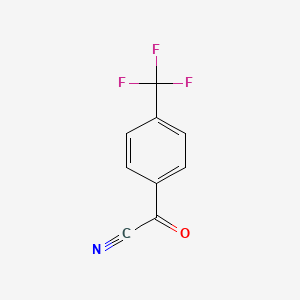
4-(Trifluoromethyl)benzoyl cyanide
Vue d'ensemble
Description
4-(Trifluoromethyl)benzoyl cyanide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl cyanide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzoyl cyanide typically involves the reaction of 4-(Trifluoromethyl)benzoyl chloride with a cyanide source. One common method is the reaction of 4-(Trifluoromethyl)benzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds as follows:
4-(Trifluoromethyl)benzoyl chloride+NaCN→4-(Trifluoromethyl)benzoyl cyanide+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)benzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction: The compound can be reduced to form 4-(Trifluoromethyl)benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the cyanide group to a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents like DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzoyl cyanides.
Reduction: Formation of 4-(Trifluoromethyl)benzylamine.
Oxidation: Formation of 4-(Trifluoromethyl)benzoic acid.
Applications De Recherche Scientifique
4-(Trifluoromethyl)benzoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those containing trifluoromethyl groups which are known to enhance biological activity.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)benzoyl cyanide involves its interaction with various molecular targets. The trifluoromethyl group is known to influence the electronic properties of the molecule, enhancing its reactivity in certain chemical reactions. The cyanide group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: Similar structure but with a chloride group instead of a cyanide group.
4-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a cyanide group.
4-(Trifluoromethyl)benzylamine: Contains an amine group instead of a cyanide group.
Uniqueness
4-(Trifluoromethyl)benzoyl cyanide is unique due to the presence of both a trifluoromethyl group and a cyanide group, which confer distinct reactivity and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the cyanide group provides a versatile site for further chemical modifications.
Propriétés
IUPAC Name |
4-(trifluoromethyl)benzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOHHRSTBDNSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661327 | |
| Record name | 4-(Trifluoromethyl)benzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80277-40-3 | |
| Record name | 4-(Trifluoromethyl)benzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


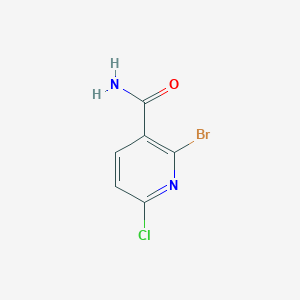
![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1461843.png)
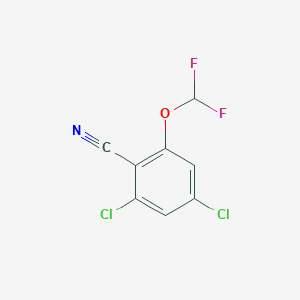
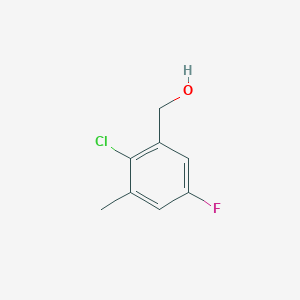
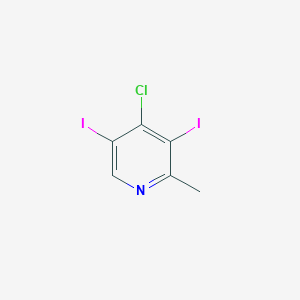
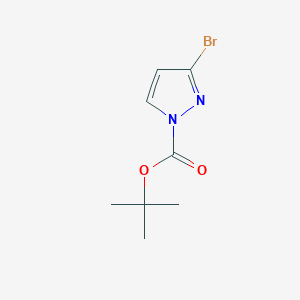
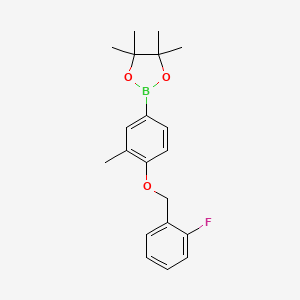

![[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B1461855.png)

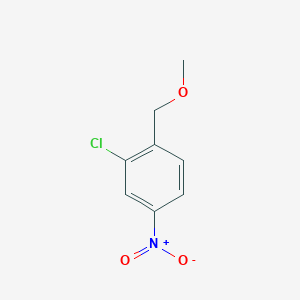
![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1461859.png)
